molecular formula C10H17N3S B12874970 4-cyclohexyl-5-ethyl-4H-1,2,4-triazole-3-thiol

4-cyclohexyl-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12874970
M. Wt: 211.33 g/mol
InChI Key: RQXBJPIDRLDISN-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexyl isothiocyanate with ethyl hydrazinecarboxylate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Alkyl or acyl derivatives.

Scientific Research Applications

4-cyclohexyl-5-ethyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and biological pathways. The thiol group can undergo redox reactions, modulating cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

4-cyclohexyl-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

4-cyclohexyl-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H17N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,14)

InChI Key

RQXBJPIDRLDISN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=S)N1C2CCCCC2

Origin of Product

United States

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